3-(4-chlorophenyl)-2-hydroxy-3-methylbutanoic acid
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Overview
Description
3-(4-chlorophenyl)-2-hydroxy-3-methylbutanoic acid is an organic compound with a molecular formula of C10H11ClO3 It is characterized by the presence of a chlorophenyl group, a hydroxyl group, and a methylbutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-hydroxy-3-methylbutanoic acid typically involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base to form 4-chlorophenyl-2-propanone. This intermediate is then subjected to a Grignard reaction with methylmagnesium bromide to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-2-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: 3-(4-chlorophenyl)-3-methyl-2-butanone.
Reduction: 3-(4-chlorophenyl)-2-hydroxy-3-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-chlorophenyl)-2-hydroxy-3-methylbutanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-hydroxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid: Similar structure but with a dimethyl substitution.
3-(4-chlorophenyl)-2-hydroxy-3-methylbutanoic acid methyl ester: An ester derivative with similar properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
2228281-59-0 |
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Molecular Formula |
C11H13ClO3 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C11H13ClO3/c1-11(2,9(13)10(14)15)7-3-5-8(12)6-4-7/h3-6,9,13H,1-2H3,(H,14,15) |
InChI Key |
XDPHYTGFEDBPAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Cl)C(C(=O)O)O |
Purity |
95 |
Origin of Product |
United States |
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